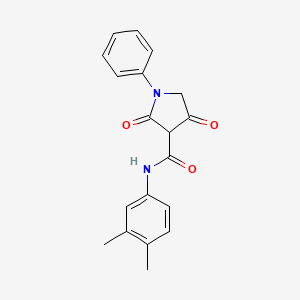![molecular formula C11H14N2O5S B4154753 1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B4154753.png)
1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine
Übersicht
Beschreibung
1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 4-methoxy-3-nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, dimethylformamide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed:
Reduction: 1-[(4-amino-3-nitrophenyl)sulfonyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyrrolidone derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[(4-methoxyphenyl)sulfonyl]pyrrolidine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-[(4-nitrophenyl)sulfonyl]pyrrolidine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-[(4-methoxy-3-nitrophenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its three-dimensional structure and biological properties.
Uniqueness: 1-[(4-methoxy-3-nitrophenyl)sulfonyl]pyrrolidine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrrolidine ring makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-18-11-5-4-9(8-10(11)13(14)15)19(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSRBAFQSQTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B4154670.png)
![N-(4-methoxy-2-nitrophenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B4154684.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4154691.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4154695.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4154702.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B4154713.png)
![N-(3-hydroxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4154730.png)
![2-[Butyl-(3-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B4154736.png)
amino]benzoic acid](/img/structure/B4154737.png)
![2-[(4-Methoxy-3-nitrophenyl)sulfonyl-methylamino]benzoic acid](/img/structure/B4154742.png)
amino]benzoic acid](/img/structure/B4154751.png)
![Ethyl 3-[(2,4-dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate](/img/structure/B4154765.png)

